BenchChemオンラインストアへようこそ!

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine

Lipophilicity XLogP3 Membrane permeability

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine (CAS 1088710-28-4, molecular formula C₁₂H₂₅N₃O, MW 227.35 g/mol) is a research-grade small molecule featuring a morpholine core N-substituted with an isopropyl group and linked at the 2-position to a piperazine ring via a methylene bridge. Classified as a heterocyclic building block, the compound is supplied at ≥95% purity and exists as a liquid at room temperature, with predicted physicochemical properties including XLogP3 of 0.1, topological polar surface area (TPSA) of 27.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
CAS No. 1088710-28-4
Cat. No. B1527889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine
CAS1088710-28-4
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCC(C)N1CCOC(C1)CN2CCNCC2
InChIInChI=1S/C12H25N3O/c1-11(2)15-7-8-16-12(10-15)9-14-5-3-13-4-6-14/h11-13H,3-10H2,1-2H3
InChIKeyALTPGGUBKWRYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine (CAS 1088710-28-4): A Dual Heterocyclic Building Block for CNS and Inflammation Research Programs


2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine (CAS 1088710-28-4, molecular formula C₁₂H₂₅N₃O, MW 227.35 g/mol) is a research-grade small molecule featuring a morpholine core N-substituted with an isopropyl group and linked at the 2-position to a piperazine ring via a methylene bridge [1]. Classified as a heterocyclic building block, the compound is supplied at ≥95% purity and exists as a liquid at room temperature, with predicted physicochemical properties including XLogP3 of 0.1, topological polar surface area (TPSA) of 27.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1][2]. Its structural architecture—combining morpholine, piperazine, and a branched alkyl substituent—positions it within patent-disclosed CCR2 antagonist chemical space while also appearing in sigma receptor screening libraries [3][4].

Why 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine Cannot Be Freely Substituted with Other N-Alkyl Morpholine-Piperazine Building Blocks


Within the 2-(piperazin-1-ylmethyl)morpholine chemotype, the nature of the N-4 substituent on the morpholine ring exerts a decisive influence on key drug-like properties, particularly lipophilicity, hydrogen bonding capacity, and topological polar surface area (TPSA) [1]. The target compound bears an isopropyl group at the morpholine N-4 position, which yields a computed XLogP3 of 0.1 versus −1.1 for the unsubstituted analog (2-(piperazin-1-ylmethyl)morpholine, CAS 122894-75-1)—a shift exceeding one log unit [1]. This difference alone can substantially alter membrane permeability, CNS penetration potential, and off-target binding profiles. Furthermore, the target compound has only one hydrogen bond donor (versus two for the des-isopropyl analog) and a reduced TPSA of 27.7 Ų (versus 36.5 Ų), both of which favor passive diffusion across biological membranes [1]. The shorter-chain analogs (N-methyl and N-ethyl variants) occupy intermediate physicochemical space, making direct substitution unreliable without re-optimization of pharmacokinetic parameters .

Quantitative Differentiation Evidence for 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine: Head-to-Head Physicochemical and Procurement Comparisons


Lipophilicity (XLogP3) of the Isopropyl Derivative Versus the Unsubstituted Analog: A >1 Log Unit Increase

The target compound, 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine, has a computed XLogP3 of 0.1 [1]. The des-isopropyl analog, 2-(piperazin-1-ylmethyl)morpholine (CAS 122894-75-1), has a computed XLogP3 of −1.1, meaning the isopropyl substitution increases predicted lipophilicity by approximately 1.2 log units . This shift moves the compound from a highly hydrophilic space into a more balanced region (XLogP3 near zero) that is generally associated with favorable oral absorption and blood-brain barrier penetration in drug discovery programs [2].

Lipophilicity XLogP3 Membrane permeability CNS drug design Physicochemical profiling

Reduced Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Relative to Des-Isopropyl Analog Enhance Predicted Membrane Permeability

The target compound possesses a computed TPSA of 27.7 Ų and only one hydrogen bond donor (HBD), versus a TPSA of 36.5 Ų and two HBDs for the unsubstituted 2-(piperazin-1-ylmethyl)morpholine [1][2]. A TPSA below 60 Ų is a well-established predictor of good oral absorption; the further reduction below 30 Ų for the target compound places it in a favorable range for central nervous system (CNS) penetration when combined with its near-neutral XLogP3 [3]. The loss of one HBD (from two to one) also reduces the desolvation penalty for membrane crossing, a factor included in modern permeability prediction models [3].

TPSA Hydrogen bond donors Passive permeability BBB penetration Medicinal chemistry design

Physical State Differentiation: Liquid at Ambient Temperature Versus Solid Lower Homologs—Implications for Formulation and Handling

According to vendor technical specifications, 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine is a liquid at room temperature and is stored at ambient conditions [1]. In contrast, the N-methyl analog (4-methyl-2-(piperazin-1-ylmethyl)morpholine, CAS 1088709-85-6) and N-ethyl analog (4-ethyl-2-(piperazin-1-ylmethyl)morpholine, CAS 1354951-63-5) are reported as solids or crystalline materials, as is the unsubstituted parent compound . The liquid physical state of the isopropyl derivative may simplify automated liquid handling in high-throughput screening workflows and offers different formulation options (e.g., neat liquid dosing, liquid-in-capsule) that are not available with solid analogs without additional solubilization steps [2].

Physical state Formulation Liquid handling Building block Laboratory automation

CCR2 Antagonist Patent Landscape: The Isopropyl-Morpholine-Piperazine Scaffold as a Privileged Chemotype for Inflammatory Disease Targets

The 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine scaffold falls within the general formula (I) of Boehringer Ingelheim's CCR2 receptor antagonist patent family (US20100204209A1, WO2008145681A2, EP2155689A2), which claims compounds comprising piperazine and morpholine motifs with N-alkyl substituents including isopropyl groups for the treatment of pulmonary diseases such as asthma and COPD [1]. The patent explicitly recites '1-i-propyl-piperazin-3-yl' and morpholine-containing linkers within its Markush structures [1]. While no IC₅₀ or binding data specific to CAS 1088710-28-4 are publicly disclosed, its structural inclusion within this patent space—alongside the methyl and ethyl analogs that are also associated with CCR2 antagonist filings—provides a documented rationale for selecting the isopropyl variant over non-alkylated or shorter-chain analogs when exploring this target class [2]. The compound also appears in the BindingDB database as entry BDBM50604968, associated with sigma receptor binding data (Ki = 248 nM for sigma-1 displacement), though the specific compound identity requires further verification [3].

CCR2 antagonist Chemokine receptor Asthma COPD Patent scaffold Inflammation

Procurement Benchmarking: Multi-Vendor Availability and Price-Per-Gram Comparison for the Isopropyl Derivative

2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine is commercially available from multiple independent suppliers, with standardized purity specifications of ≥95% [1]. Representative pricing as of 2022-2023 includes: Enamine (catalog EN300-70966) at $257/0.1g, $743/1g, and $3,191/10g; ChemScene (catalog CS-0258701) at $365/100mg, $1,055/1g, and $4,531/10g; and TRC (catalog B449523) at $185/50mg [1]. For comparison, the 4-ethyl analog (CAS 1354951-63-5) is listed at 98% purity from some vendors, but the 4-methyl analog (CAS 1088709-85-6) shows more limited commercial availability . The liquid physical state of the target compound may also reduce packaging and shipping complexity compared to solid analogs requiring desiccated storage.

Procurement Vendor comparison Pricing Building block Research chemical sourcing Supply chain

Recommended Research and Procurement Scenarios for 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine


CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity and Reduced TPSA

In medicinal chemistry programs targeting central nervous system receptors or enzymes, where passive blood-brain barrier penetration is a prerequisite, the isopropyl derivative's computed XLogP3 of 0.1 and TPSA of 27.7 Ų place it within the favorable CNS drug-like space, as defined by established multiparameter optimization guidelines [1]. Compared to the des-isopropyl analog (XLogP3 −1.1, TPSA 36.5 Ų), the target compound is predicted to exhibit superior membrane permeability, making it a more suitable starting scaffold for CNS lead generation without requiring additional lipophilicity-enhancing modifications that could increase off-target binding [1].

CCR2 Antagonist SAR Exploration for Pulmonary Inflammatory Diseases

For structure-activity relationship (SAR) studies centered on the CCR2 chemokine receptor—a validated target for asthma and COPD—the isopropyl-substituted morpholine-piperazine scaffold directly maps onto the Markush structures disclosed in Boehringer Ingelheim's CCR2 antagonist patent family (US20100204209A1, WO2008145681A2) [2]. Researchers can use this compound as a core building block for systematic variation of the linker and terminal aromatic groups while retaining the N-isopropyl substitution pattern that appears in the preferred embodiments of these filings [2].

Automated High-Throughput Screening Library Construction Using Liquid-Handling-Compatible Building Blocks

The liquid physical state of 2-(piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine at ambient temperature directly supports automated liquid handling workflows, where direct aspiration and dispensing of neat liquids reduces weigh-dissolve-transfer steps and associated variability [3]. This advantage is not shared by the solid methyl, ethyl, or unsubstituted analogs, which require pre-dissolution and may pose solubility challenges in DMSO stock solutions at high concentrations [3].

Multi-Vendor Procurement Strategy for Chemical Biology Probe Synthesis

When planning probe synthesis campaigns requiring gram-scale quantities, the availability of the target compound from multiple independent vendors (Enamine, ChemScene, TRC, American Elements, and others) at ≥95% purity provides procurement flexibility and competitive pricing [4]. The price-per-gram of the isopropyl derivative is comparable to that of the ethyl analog, offering a cost-neutral path to accessing the more lipophilic substitution pattern [4]. Researchers should request certificates of analysis (CoA) to verify purity and confirm the liquid physical state before use in sensitive biological assays.

Quote Request

Request a Quote for 2-(Piperazin-1-ylmethyl)-4-(propan-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.